

"2-(2-Ethylphenoxy)acetic acid" spectral data (NMR, Mass Spec)

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Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020

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As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectral characteristics of **2-(2-Ethylphenoxy)acetic acid**. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational principles of NMR and mass spectrometry, alongside comparative data from its close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis. This approach is designed to empower researchers in drug discovery and chemical synthesis with the necessary framework to identify, characterize, and validate this molecule.

Molecular Structure and Analytical Overview

2-(2-Ethylphenoxy)acetic acid (CAS: 1798-03-4, Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol) is a carboxylic acid derivative with a phenoxy ether linkage. Its structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of **2-(2-Ethylphenoxy)acetic acid**. These predictions are based on established chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

Predicted ¹H NMR Spectral Data

The ^1H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-substitution pattern, leading to second-order coupling effects. The aliphatic region will show characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a standard deuterated solvent such as CDCl_3 , and chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **2-(2-Ethylphenoxy)acetic acid**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Notes
H-a (CH_3)	~ 1.25	Triplet (t)	3H	Coupled to the - CH_2 - protons (H-b).
H-b ($-\text{CH}_2-$)	~ 2.70	Quartet (q)	2H	Coupled to the methyl protons (H-a).
H-c ($-\text{OCH}_2-$)	~ 4.65	Singlet (s)	2H	Methylene protons of the acetic acid moiety.
H-d, H-e, H-f, H-g (Aromatic)	~ 6.85 - 7.25	Multiplet (m)	4H	Complex multiplet due to ortho-substitution.
H-h ($-\text{COOH}$)	~ 11.0 - 12.0	Broad Singlet (br s)	1H	Acidic proton, exchangeable with D_2O .

Rationale Behind Predictions:

- Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The

electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether linkage will influence their precise chemical shifts.

- **Methylene Ether Protons (H-c):** The methylene protons of the acetic acid moiety are adjacent to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65 ppm.
- **Ethyl Group Protons (H-a, H-b):** The ethyl group will present as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around 2.70 ppm, shifted downfield due to their proximity to the aromatic ring.
- **Carboxylic Acid Proton (H-h):** The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide a count of the unique carbon environments in the molecule. Based on the structure of **2-(2-Ethylphenoxy)acetic acid**, ten distinct carbon signals are expected.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(2-Ethylphenoxy)acetic acid**

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-1 (CH ₃)	~ 14.5	Methyl carbon of the ethyl group.
C-2 (-CH ₂ -)	~ 23.0	Methylene carbon of the ethyl group.
C-3 (-OCH ₂ -)	~ 65.0	Methylene carbon of the acetic acid moiety.
C-4, C-5, C-6, C-7 (Aromatic CH)	~ 112.0 - 128.0	Aromatic methine carbons.
C-8 (Aromatic C-Et)	~ 130.0	Quaternary aromatic carbon attached to the ethyl group.
C-9 (Aromatic C-O)	~ 155.0	Quaternary aromatic carbon attached to the ether oxygen.
C-10 (C=O)	~ 175.0	Carbonyl carbon of the carboxylic acid.

Rationale Behind Predictions:

- **Carbonyl Carbon (C-10):** The carboxylic acid carbonyl carbon is the most deshielded, appearing around 175 ppm.
- **Aromatic Carbons (C-4 to C-9):** The aromatic carbons will resonate in the 112-155 ppm range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8) will also be a downfield quaternary carbon.
- **Aliphatic Carbons (C-1, C-2, C-3):** The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most deshielded of the aliphatic carbons due to the adjacent oxygen atom.

Predicted Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M^+) and several characteristic fragment ions.

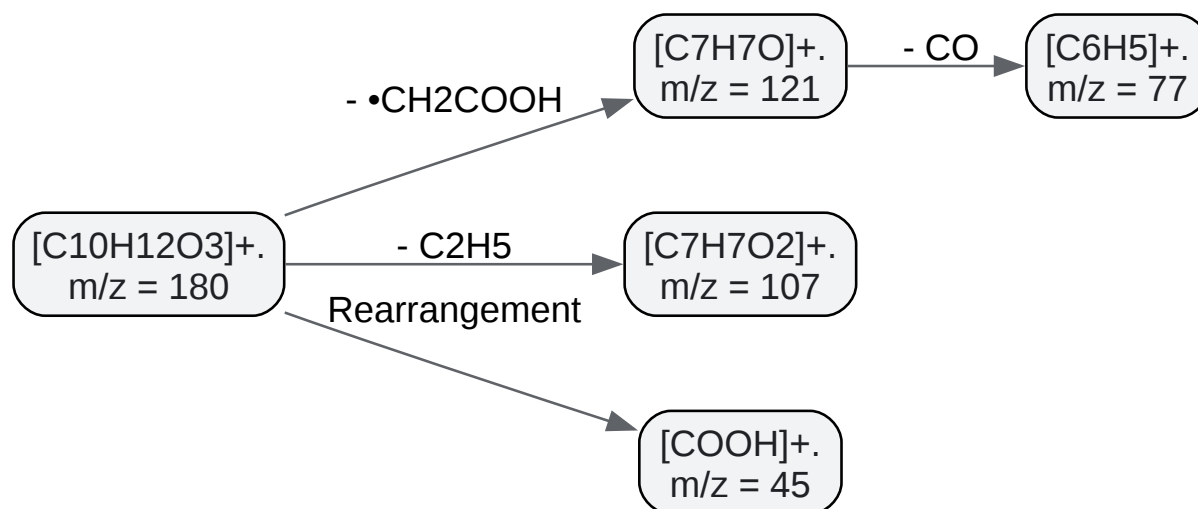
Molecular Ion:

- m/z 180.0786: This corresponds to the exact mass of the molecular ion $[C_{10}H_{12}O_3]^+$.

Major Predicted Fragment Ions:

- m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by cleavage, or from the loss of the carboxymethyl group ($-CH_2COOH$).
- m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.
- m/z 77: A common fragment corresponding to the phenyl cation, arising from further fragmentation of the aromatic ring.
- m/z 45: This peak corresponds to the $[COOH]^+$ fragment.

Fragmentation Pathway Diagram



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Caption: Predicted EI-MS fragmentation of **2-(2-Ethylphenoxy)acetic acid**.

Experimental Protocols

To acquire high-quality spectral data for **2-(2-Ethylphenoxy)acetic acid**, the following standard operating procedures are recommended.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with predicted pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of **2-(2-Ethylphenoxy)acetic acid**. The detailed predictions for ^1H NMR, ^{13}C NMR, and mass spectrometry, along with standardized experimental protocols, offer a valuable resource for researchers. When experimental data becomes available, it can be compared against these predictions to facilitate a rapid and accurate structural confirmation.

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